2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one
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Overview
Description
2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclohexanone, dimethylamine, and various aldehydes or ketones.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
- 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol
Uniqueness
2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is unique due to its specific chemical structure, which combines an enamine and a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
59543-52-1 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-5-7-10-6-3-4-8-11(10)13/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
POFNQLXBVFVDOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C1CCCCC1=O |
Origin of Product |
United States |
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